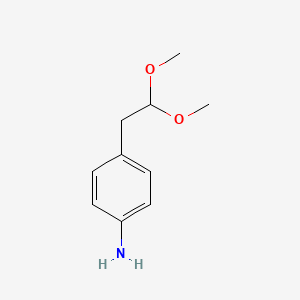

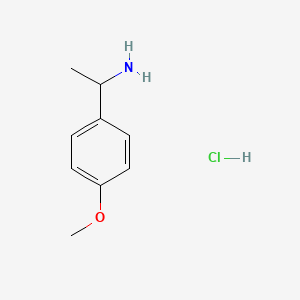

4-(2,2-Dimethoxyethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

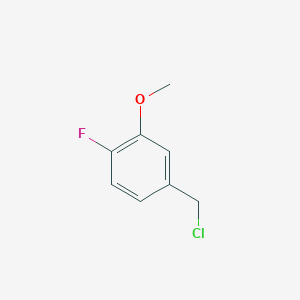

4-(2,2-Dimethoxyethyl)aniline is an organic compound with the molecular formula C10H15NO2 . It is used in the manufacture of chemical compounds and is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of 4-(2,2-Dimethoxyethyl)aniline consists of an amine group attached to a benzene ring . A related compound, 4-Bromo-N-(2,2-diethoxyethyl)-N-(2,2-dimethoxyethyl)aniline, has a molecular formula of C16H26BrNO4 and an average mass of 376.286 Da .Applications De Recherche Scientifique

Environmental Remediation

4-(2,2-Dimethoxyethyl)aniline, as a derivative of aniline, is notable for its relevance in environmental science, particularly in the remediation of wastewater. Aniline and its derivatives are prevalent as intermediate chemicals in industries such as pharmaceuticals and dyes. Their presence in wastewater is concerning due to potential adverse effects on public health and aquatic life. Research has shown that Advanced Oxidation Processes (AOPs) are among the most cost-effective and efficient technologies for the elimination of aniline derivatives from waste streams. This emphasizes the importance of 4-(2,2-Dimethoxyethyl)aniline in environmental remediation efforts (Chaturvedi & Katoch, 2020).

Atmospheric Monitoring

The presence and concentration levels of aromatic amines, including aniline derivatives, in both indoor and outdoor air environments have been a subject of research. Studies have revealed that these compounds, regarded as suspected carcinogens, are prevalent in varying levels in different settings. For example, their concentrations can significantly rise in indoor environments affected by factors like cigarette smoke and poor ventilation. This research underpins the importance of monitoring and controlling the exposure to compounds like 4-(2,2-Dimethoxyethyl)aniline to ensure public health safety (Palmiotto et al., 2001).

Industrial Relevance

Aniline and its derivatives, including 4-(2,2-Dimethoxyethyl)aniline, have a longstanding history of industrial applications. Used extensively in the manufacture of dyes, pharmaceuticals, plastics, and explosives, these compounds play a pivotal role in various manufacturing processes. The production of aniline, for instance, has seen a significant increase over the years, underscoring its industrial importance and the need for understanding and managing its derivatives effectively (Skeen, 1948).

Chemical Synthesis

4-(2,2-Dimethoxyethyl)aniline, through its parent compound aniline, is involved in innovative chemical syntheses, such as the chemical fixation of CO2. The reaction of aniline derivatives with CO2 to produce functionalized azoles is a notable example of this. Such synthetic strategies highlight the role of these compounds in creating value-added chemicals from economical and environmentally friendly resources, reflecting the compound's potential in advancing synthetic organic chemistry (Vessally et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

4-(2,2-dimethoxyethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTBZWCYAQYHBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592560 |

Source

|

| Record name | 4-(2,2-Dimethoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Dimethoxyethyl)aniline | |

CAS RN |

392630-73-8 |

Source

|

| Record name | 4-(2,2-Dimethoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)

![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)

![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)

![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)